molecular formula C5H10O4 B3053486 2-Hydroxy-3-methoxybutanoic acid CAS No. 5405-44-7

2-Hydroxy-3-methoxybutanoic acid

Cat. No.: B3053486
CAS No.: 5405-44-7
M. Wt: 134.13 g/mol
InChI Key: HXGKXDWXDMCHDY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of butanoic acid, characterized by the presence of a hydroxyl group at the second carbon and a methoxy group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxybutanoic acid can be synthesized through several methods:

    Esterification and Hydrolysis: One common method involves the esterification of 2-hydroxybutanoic acid with methanol, followed by hydrolysis to yield the desired product.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate ester, followed by hydrolysis.

    Oxidation of Alcohols: The oxidation of 2-hydroxy-3-methoxybutanol can also yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and hydrolysis processes, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3-methoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in metabolic pathways and as a biomarker for certain physiological conditions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbutanoic acid: Similar in structure but with a methyl group instead of a methoxy group.

    3-Hydroxy-2-methylbutanoic acid: Differing in the position of the hydroxyl and methyl groups.

    2-Hydroxy-4-methylpentanoic acid: A longer carbon chain with similar functional groups.

Uniqueness

2-Hydroxy-3-methoxybutanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-hydroxy-3-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGKXDWXDMCHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278536
Record name 2-hydroxy-3-methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-44-7
Record name NSC8119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8119
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-3-methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methoxybutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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